Cas no 2171192-02-0 (ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate)

ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate
- EN300-1283847
- 2171192-02-0
-
- Inchi: 1S/C8H12N2O2S/c1-2-12-8(11)3-7(9)6-4-10-13-5-6/h4-5,7H,2-3,9H2,1H3/t7-/m0/s1
- InChI Key: LAAZTXQCDNLPGX-ZETCQYMHSA-N
- SMILES: S1C=C(C=N1)[C@H](CC(=O)OCC)N
Computed Properties
- Exact Mass: 200.06194880g/mol
- Monoisotopic Mass: 200.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4Ų
- XLogP3: 0.1
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283847-1.0g |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283847-250mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1283847-10000mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1283847-500mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1283847-1000mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 1000mg |
$986.0 | 2023-10-01 | ||
Enamine | EN300-1283847-5000mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1283847-50mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1283847-2500mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1283847-100mg |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate |
2171192-02-0 | 100mg |
$867.0 | 2023-10-01 |
ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate Related Literature
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate
Professional Introduction to Ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate (CAS No. 2171192-02-0)
Ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate, a compound with the chemical identifier CAS No. 2171192-02-0, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The synthesis and characterization of this molecule have opened new avenues for research, particularly in the domain of enzyme inhibition and molecular recognition.
The structural framework of ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate is notable for its integration of a thiazole ring with an amino acid derivative. The thiazole moiety, a heterocyclic compound containing sulfur and nitrogen atoms, is widely recognized for its biological activity and has been extensively studied in medicinal chemistry. The presence of the (3S) configuration indicates a specific stereochemical arrangement that can influence the compound's interactions with biological targets. This stereochemical specificity is a critical factor in drug design, as it can significantly affect the efficacy and selectivity of a therapeutic agent.
Recent studies have highlighted the importance of thiazole derivatives in the development of novel pharmacological agents. Thiazole-based compounds have demonstrated efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of a thiazole ring into ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate enhances its potential as a pharmacophore, enabling interactions with biological receptors and enzymes that are pivotal in disease pathways.
One of the most promising applications of ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate lies in its role as an inhibitor of specific enzymes. Enzyme inhibition is a cornerstone strategy in drug development, as it allows for precise modulation of biological processes. The compound's structural features suggest that it may interact with enzymes involved in metabolic pathways or signal transduction cascades. For instance, studies have indicated that thiazole derivatives can modulate the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various diseases.
The stereochemical configuration at the chiral center (3S) is particularly noteworthy, as it can dictate the enantioselective binding to biological targets. Enantioselectivity refers to the preference of one enantiomer over another in terms of interaction with biological systems. In many cases, one enantiomer of a chiral molecule may exhibit desirable therapeutic effects while the other may be inactive or even harmful. The precise stereochemistry of ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate ensures that it interacts selectively with its intended biological targets, thereby enhancing its therapeutic potential.
In addition to its enzymatic activities, ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate may also exhibit other biological effects. For example, it could interact with nucleic acids or other cellular components to modulate cellular processes. The thiazole ring is known to be capable of forming hydrogen bonds and hydrophobic interactions with various biomolecules, which could be exploited for therapeutic purposes.
The synthesis of ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate presents unique challenges due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity levels. Techniques such as chiral resolution and asymmetric synthesis are essential for obtaining the desired stereochemical configuration. The development of efficient synthetic routes not only facilitates research but also paves the way for large-scale production if clinical applications materialize.
Recent advancements in computational chemistry have further enhanced the study of ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate. Molecular modeling techniques allow researchers to predict the compound's interactions with biological targets at an atomic level. These predictions can guide experimental design and help optimize the compound's properties for therapeutic use. Additionally, computational studies can provide insights into the mechanism of action of thiazole derivatives, contributing to a deeper understanding of their pharmacological effects.
The potential therapeutic applications of ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate are vast and span multiple disease areas. For instance, it may be explored as an antiviral agent due to its ability to interfere with viral replication cycles or as an anti-inflammatory agent by modulating inflammatory pathways. Furthermore, its structural features make it a candidate for anticancer therapies by targeting enzymes involved in tumor growth and progression.
Ongoing research continues to uncover new possibilities for ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate and related compounds. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical applications. Preclinical studies are necessary to evaluate the safety and efficacy of this compound before it can be considered for human trials.
In conclusion, ethyl (3S)-3-amino-3-(1,2-thiazol-4-yloxylation propanoate is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemical configuration make it an attractive candidate for drug discovery efforts aimed at addressing various diseases. As research progresses,this compound will continue to play a vital role in advancing our understanding of molecular interactions and developing novel therapeutic strategies.
2171192-02-0 (ethyl (3S)-3-amino-3-(1,2-thiazol-4-yl)propanoate) Related Products
- 941877-71-0(6-acetyl-2-4-(phenylsulfanyl)butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))
- 1804774-47-7(3-(Aminomethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)
- 2229108-43-2(3-(2-ethynylphenyl)-1,1,1-trifluoropropan-2-ol)
- 2094853-46-8(5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide)
- 2171871-32-0(1-ethyl-1H-pyrazolo4,3-bpyridine)
- 2229476-23-5(4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol)
- 106-25-2(Nerol)
- 2246592-01-6((3-(3-Morpholinopropoxy)phenyl)boronic acid)
- 61940-21-4(2-Bromomethyl-6-nitrobenzoic Acid Methyl Ester)




